molecular formula C7H12ClNO4S B2959639 1-(Chlorosulfonyl)piperidin-4-yl acetate CAS No. 2230803-73-1

1-(Chlorosulfonyl)piperidin-4-yl acetate

Cat. No. B2959639
M. Wt: 241.69
InChI Key: ZNGOPDVKBYMBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chlorosulfonyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C7H12ClNO4S . It has a molecular weight of 241.69 and is used in scientific research, with applications ranging from pharmaceutical synthesis to organic chemistry reactions.


Synthesis Analysis

Piperidines, which include 1-(Chlorosulfonyl)piperidin-4-yl acetate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 1-(Chlorosulfonyl)piperidin-4-yl acetate is 1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .

Scientific Research Applications

  • Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA), a compound related to 1-(Chlorosulfonyl)piperidin-4-yl acetate, was used to create a nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst demonstrated efficiency in synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives and could be reused multiple times without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

  • Structural Studies and Theoretical Calculations : A derivative of piperidin-4-yl, specifically [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and studied. Its structure, confirmed by X-ray diffraction, exhibited both inter and intra molecular hydrogen bonds. The compound's thermal properties were also analyzed, showing stability in a specific temperature range (Karthik et al., 2021).

  • Corrosion Inhibition Properties : Piperidine derivatives, such as FMPPDBS, FMPPNBS, and FMPPMBS, were investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted, revealing their binding energies and inhibition efficiencies on iron surfaces (Kaya et al., 2016).

  • Synthesis and Antimicrobial Activity : N-substituted derivatives of piperidine compounds were synthesized and demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Insecticidal Activities : Novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl were synthesized and displayed insecticidal activities against Plutella xylostella (Jiang et al., 2013).

  • Anti-acetylcholinesterase Activity : Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, showing potent inhibitory effects and potential as antidementia agents (Sugimoto et al., 1990).

  • Piperine Derivatives as Corrosion Inhibitors : Piperine derivatives were studied for their interaction with iron surfaces, demonstrating potential as green corrosion inhibitors. Theoretical DFT and Monte Carlo dynamics studies were conducted to understand their complexation modes with iron (Belghiti et al., 2018).

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry , it is likely that future research will continue to explore the synthesis and applications of compounds like 1-(Chlorosulfonyl)piperidin-4-yl acetate. This could involve the development of more efficient synthesis methods, the discovery of new reactions, or the exploration of novel applications in drug design .

properties

IUPAC Name

(1-chlorosulfonylpiperidin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGOPDVKBYMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chlorosulfonyl)piperidin-4-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.